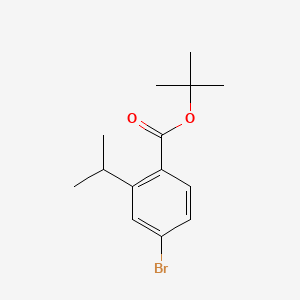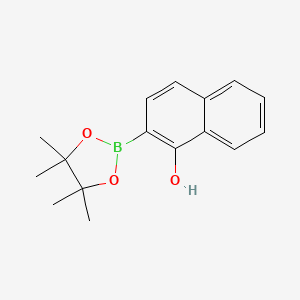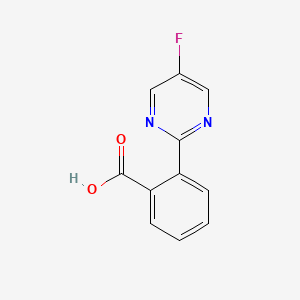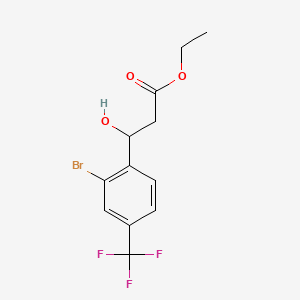
(4,6-Difluoro-pyridin-2-YL)-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6-Difluoro-pyridin-2-YL)-hydrazine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two fluorine atoms at the 4 and 6 positions of the pyridine ring and a hydrazine group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Difluoro-pyridin-2-YL)-hydrazine typically involves the reaction of 4,6-difluoropyridine with hydrazine hydrate. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation or crystallization to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
(4,6-Difluoro-pyridin-2-YL)-hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(4,6-Difluoro-pyridin-2-YL)-hydrazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with unique properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (4,6-Difluoro-pyridin-2-YL)-hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- (4,6-Difluoro-pyridin-2-YL)-dimethyl-amine
- (4,6-Difluoro-pyridin-2-YL)-methyl-amine
- (4,6-Difluoro-pyridin-2-YL)-ethyl-amine
Uniqueness
(4,6-Difluoro-pyridin-2-YL)-hydrazine is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The fluorine atoms also contribute to its unique properties, such as increased lipophilicity and metabolic stability.
Properties
Molecular Formula |
C5H5F2N3 |
|---|---|
Molecular Weight |
145.11 g/mol |
IUPAC Name |
(Z)-(4,6-difluoro-3H-pyridin-2-ylidene)hydrazine |
InChI |
InChI=1S/C5H5F2N3/c6-3-1-4(7)9-5(2-3)10-8/h1H,2,8H2/b10-5- |
InChI Key |
GLYSUNHNNREJTL-YHYXMXQVSA-N |
Isomeric SMILES |
C\1C(=CC(=N/C1=N\N)F)F |
Canonical SMILES |
C1C(=CC(=NC1=NN)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


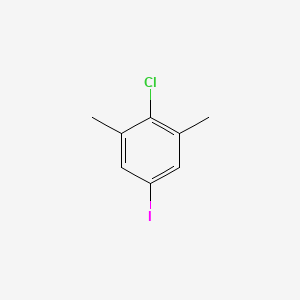
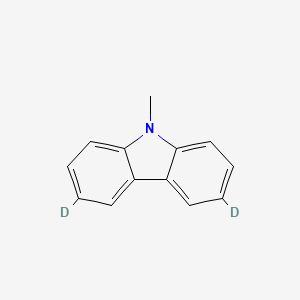
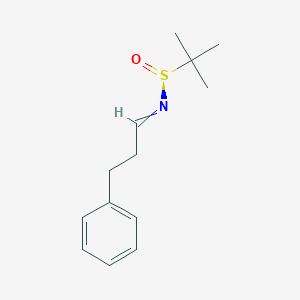
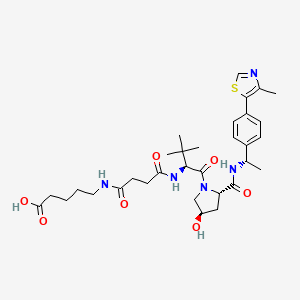
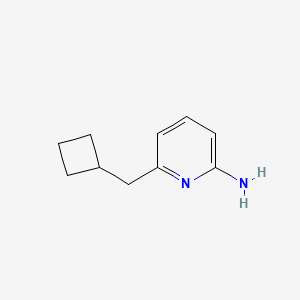
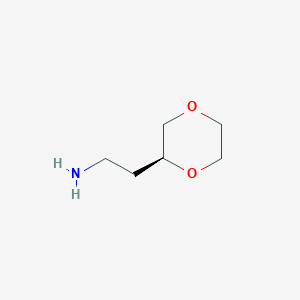
![Rel-tert-butyl (1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate acetate](/img/structure/B14030467.png)
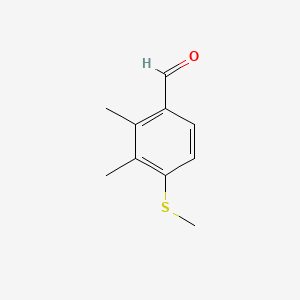
![1-(3-(6-Bromo-7-(difluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B14030487.png)
